An In-depth Technical Guide to the Chemical Properties of Z-Gly-Sar-OH
An In-depth Technical Guide to the Chemical Properties of Z-Gly-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Sar-OH, chemically known as N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine, is a dipeptide derivative of significant interest in peptide chemistry and drug development. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group makes it a key intermediate in the synthesis of more complex peptides. Sarcosine (Sar), the N-methylated form of glycine, imparts unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides. This guide provides a comprehensive overview of the chemical properties of Z-Gly-Sar-OH, detailed experimental methodologies for its characterization, and a discussion of its role in synthetic peptide chemistry.
Core Chemical Properties
Z-Gly-Sar-OH is a white to off-white crystalline powder. Its chemical structure consists of a glycine residue linked to a sarcosine residue via a peptide bond. The N-terminus of the glycine is protected by a benzyloxycarbonyl group.
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C13H16N2O5 | [1] |
| Molecular Weight | 280.28 g/mol | [1] |
| CAS Number | 7801-91-4 | [2][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 102 °C | |
| Boiling Point (Predicted) | 522.5 ± 45.0 °C | |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.43 ± 0.10 | |
| Water Solubility | Sparingly soluble (23 g/L at 25 °C) | |
| LogP | 0.84670 | |
| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Z-Gly-Sar-OH are crucial for its application in research and development. The following sections provide generalized yet detailed methodologies based on standard practices in peptide chemistry.
Synthesis of Z-Gly-Sar-OH
A common method for the synthesis of Z-Gly-Sar-OH involves the coupling of Z-glycine (Z-Gly-OH) with sarcosine (Sar-OH).
Materials:
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Z-Gly-OH
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Sarcosine
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Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
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Activation agent (e.g., N-hydroxysuccinimide - NHS)
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Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
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Base (e.g., Triethylamine - TEA)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Anhydrous magnesium sulfate (for drying)
Procedure:
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Activation of Z-Gly-OH: Dissolve Z-Gly-OH and NHS in DCM. Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise. Stir the reaction mixture for 2-3 hours at 0°C and then for an additional 2-3 hours at room temperature.
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Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
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Coupling Reaction: In a separate flask, dissolve sarcosine in a mixture of DMF and water, and add TEA. To this solution, add the filtrate containing the activated Z-Gly-NHS ester. Stir the reaction mixture overnight at room temperature.
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Workup: Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization Protocols
Objective: To assess the purity of Z-Gly-Sar-OH.
Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
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A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
Detection:
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UV detection at 220 nm.
Objective: To confirm the molecular weight of Z-Gly-Sar-OH.
Instrumentation:
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Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
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Prepare a dilute solution of Z-Gly-Sar-OH in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
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Infuse the solution directly into the ESI source.
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Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for C13H16N2O5 is m/z 281.11.
Objective: To elucidate the chemical structure of Z-Gly-Sar-OH.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
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Dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
Expected ¹H NMR Signals:
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Aromatic protons of the benzyloxycarbonyl group.
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Methylene protons of the benzyloxycarbonyl group.
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Alpha-protons of the glycine and sarcosine residues.
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N-methyl protons of the sarcosine residue.
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Amide and carboxylic acid protons (may be broad or exchangeable).
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the chemical synthesis and purification of Z-Gly-Sar-OH.
Logical Flow for Characterization
Caption: Logical workflow for the analytical characterization of Z-Gly-Sar-OH.
Biological Context and Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that Z-Gly-Sar-OH is involved in any specific biological signaling pathways or possesses direct biological activity. The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis and is generally removed to yield the biologically active peptide.
The deprotected form, H-Gly-Sar-OH, is recognized as a substrate for peptide transporters like PEPT1 and PEPT2. These transporters are crucial for the absorption of di- and tripeptides from the diet and play a role in the pharmacokinetics of many peptide-based drugs. Therefore, the primary biological relevance of Z-Gly-Sar-OH is as a synthetic precursor to peptides used in studying these transport mechanisms. The enzymatic stability conferred by the N-methylated sarcosine residue is a key feature that is carried over to the deprotected peptide.
Conclusion
Z-Gly-Sar-OH is a well-characterized dipeptide derivative with defined chemical and physical properties. Its significance lies primarily in its role as a versatile building block in solid-phase and solution-phase peptide synthesis. The methodologies for its synthesis and characterization are well-established, allowing for its reliable preparation and quality control. While Z-Gly-Sar-OH itself is not known to be biologically active, it serves as a crucial intermediate for the synthesis of biologically relevant peptides, particularly those designed to study peptide transport and to have enhanced enzymatic stability. This technical guide provides a foundational understanding of Z-Gly-Sar-OH for researchers and professionals in the fields of peptide chemistry and drug development.
